N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide
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Overview
Description
N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide is a complex organic compound characterized by the presence of a nitro group, a phenylsulfanyl group, and an adamantanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide typically involves multiple steps:
Formation of the Nitro Group:
Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the aromatic ring with a phenylsulfanyl group, often using thiophenol and a suitable catalyst.
Adamantanecarboxamide Formation: The adamantanecarboxamide moiety is introduced through amide bond formation, typically using adamantane-1-carboxylic acid and an amine coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The phenylsulfanyl group can be oxidized to form a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium on carbon.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Amino Derivatives: Formed from the reduction of the nitro group.
Sulfone Derivatives: Formed from the oxidation of the phenylsulfanyl group.
Functionalized Aromatic Compounds: Formed from electrophilic substitution reactions.
Scientific Research Applications
N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the effects of nitro and phenylsulfanyl groups on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N1-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing proteins. The adamantanecarboxamide moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-(3-nitro-5-phenylsulfanyl-phenyl)-benzamide: This compound shares the nitro and phenylsulfanyl groups but differs in the presence of difluoro substituents and a benzamide moiety.
N-(3-Nitro-5-phenylsulfanyl-phenyl)-2-o-tolyloxy-acetamide: This compound has a similar nitro and phenylsulfanyl structure but includes an o-tolyloxy-acetamide group.
Uniqueness
N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantanecarboxamide moiety, which imparts distinct structural and functional properties. This moiety enhances the compound’s stability and potential for biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C23H24N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(3-nitro-5-phenylsulfanylphenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H24N2O3S/c26-22(23-12-15-6-16(13-23)8-17(7-15)14-23)24-18-9-19(25(27)28)11-21(10-18)29-20-4-2-1-3-5-20/h1-5,9-11,15-17H,6-8,12-14H2,(H,24,26) |
InChI Key |
WOJRKZXBFSXAPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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